6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid
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Overview
Description
6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid is a pyrimidine derivative with significant importance in various scientific fields This compound is characterized by its unique structure, which includes an amino group at position 6, a hydroxyl group at position 2, and a carboxylic acid group at position 4, along with a methyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid typically involves the reaction of guanidine hydrochloride with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds.
Scientific Research Applications
6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: This compound shares a similar structure but lacks the carboxylic acid group.
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid: This compound has a similar backbone but differs in the position of the amino and hydroxyl groups
Uniqueness: 6-Amino-2-hydroxy-5-methyl-4-pyrimidinecarboxylic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties
Properties
CAS No. |
20865-52-5 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
4-amino-5-methyl-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O3/c1-2-3(5(10)11)8-6(12)9-4(2)7/h1H3,(H,10,11)(H3,7,8,9,12) |
InChI Key |
VHOIFXNGTDEMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)N=C1N)C(=O)O |
Origin of Product |
United States |
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